3-(2-Methylprop-2-EN-1-YL)-2-octylphenol
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Overview
Description
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol is an organic compound with a complex structure that includes a phenol group substituted with a 2-methylprop-2-en-1-yl group and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-EN-1-YL)-2-octylphenol typically involves the alkylation of phenol with 2-methylprop-2-en-1-yl and octyl groups. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as phase transfer catalysts may also be employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-EN-1-YL)-2-octylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The alkyl groups may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-(2-Methylprop-2-EN-1-YL)-2-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
138392-62-8 |
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Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-octylphenol |
InChI |
InChI=1S/C18H28O/c1-4-5-6-7-8-9-12-17-16(14-15(2)3)11-10-13-18(17)19/h10-11,13,19H,2,4-9,12,14H2,1,3H3 |
InChI Key |
RYCYGIYKVAFNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC=C1O)CC(=C)C |
Origin of Product |
United States |
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